molecular formula C17H12O5 B14662132 5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 50541-67-8

5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B14662132
CAS No.: 50541-67-8
M. Wt: 296.27 g/mol
InChI Key: WLPRRMBQUZJKQZ-UHFFFAOYSA-N
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Description

5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid typically involves the reaction of appropriate substituted benzaldehydes with phthalic anhydride under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the cyclization process to form the xanthene core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activity.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit conformational changes in proteins, thereby affecting their function. The compound may also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

50541-67-8

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

5-acetyl-7-methyl-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C17H12O5/c1-8-5-11(9(2)18)16-13(6-8)15(19)12-7-10(17(20)21)3-4-14(12)22-16/h3-7H,1-2H3,(H,20,21)

InChI Key

WLPRRMBQUZJKQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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